![molecular formula C13H15N3O2S2 B3386630 2-({5-[(3,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoic acid CAS No. 743457-06-9](/img/structure/B3386630.png)
2-({5-[(3,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoic acid
Overview
Description
This compound, also known as 2-({5-[(3,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoic acid, is a product used for proteomics research . Its molecular formula is C13H15N3O2S2 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, general methods for synthesizing similar compounds involve the use of strong dehydrating agents such as Eaton’s reagent, polyphosphoric acid, or phosphorus pentoxide . The reaction mixture is typically stirred at room temperature for a period of time, followed by additional stirring at higher temperatures .Molecular Structure Analysis
The molecular structure of this compound consists of a thiadiazole ring attached to a propanoic acid group via a sulfanyl linkage. The thiadiazole ring is further substituted with a 3,5-dimethylphenylamino group .Physical And Chemical Properties Analysis
The molecular weight of this compound is 309.41 g/mol . Other physical and chemical properties were not found in the search results.Scientific Research Applications
Organic Synthesis
The compound can be used as a building block in organic synthesis . The 3,5-dimethylphenyl group can participate in various reactions, including Suzuki coupling reactions , which are widely used in the synthesis of complex organic molecules.
Extraction of Sugars
The 3,5-dimethylphenyl group can also be used as a co-extractant in combination with modified Aliquat 336 for the extraction of sugars like xylose, glucose, and fructose from aqueous solutions .
Preparation of Penultimate Methyl Ester
The compound can be used to prepare penultimate methyl ester . This could be useful in the synthesis of various pharmaceuticals and other bioactive compounds.
Proteomics Research
The compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify potential drug targets, and understand disease mechanisms.
5. Synthesis of Pharmacologically Active Decorated Diazines The compound contains a 1,3,4-thiadiazol-2-yl group, which is a type of diazine . Diazines are reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antihypertensive, antituberculostatic, anticonvulsant, and antiaggressive activities . Therefore, this compound could be used to synthesize various pharmacologically active decorated diazines.
Catalytic Protodeboronation
The compound can be used in the catalytic protodeboronation of pinacol boronic esters . This process is a valuable transformation in organic synthesis, allowing for the formal anti-Markovnikov alkene hydromethylation .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[5-(3,5-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c1-7-4-8(2)6-10(5-7)14-12-15-16-13(20-12)19-9(3)11(17)18/h4-6,9H,1-3H3,(H,14,15)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLZVLJAYWWDSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NN=C(S2)SC(C)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601143807 | |
Record name | 2-[[5-[(3,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl]thio]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601143807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({5-[(3,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoic acid | |
CAS RN |
743457-06-9 | |
Record name | 2-[[5-[(3,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl]thio]propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=743457-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[5-[(3,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl]thio]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601143807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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